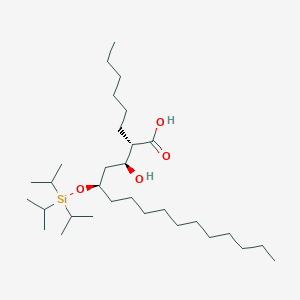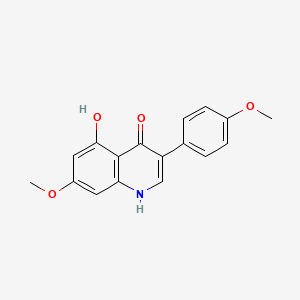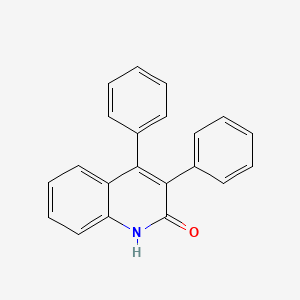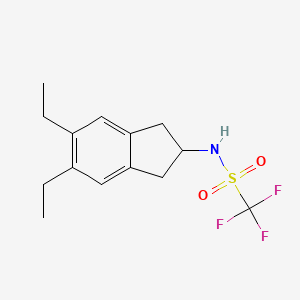
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols. This compound features a naphthalene ring system substituted with a hydroxyl group and a (p-tolylthio)imino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol typically involves the following steps:
Formation of the (p-Tolylthio)imino Group: This can be achieved by reacting p-tolylthiol with an appropriate imine precursor under controlled conditions.
Attachment to the Naphthalene Ring: The (p-Tolylthio)imino group is then introduced to the naphthalene ring through a condensation reaction with 2-hydroxy-1-naphthaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of (E)-1-(((p-Tolylthio)amino)methyl)naphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of dyes, pigments, or other materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol would depend on its specific application. For example, if used as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-((p-Tolylthio)methyl)naphthalen-2-ol: Lacks the imino group, which may affect its reactivity and applications.
2-Hydroxy-1-naphthaldehyde: Lacks the (p-Tolylthio)imino group, making it less complex.
Naphthalene-2-ol: A simpler structure without additional functional groups.
Propiedades
Fórmula molecular |
C18H15NOS |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
Clave InChI |
SFUAIBHPGDRCFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)

![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)


![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)


